3-Formyl-4-thiopheneboronic acid

Protodeboronation Stability Suzuki-Miyaura Coupling

3-Formyl-4-thiopheneboronic acid (CAS 4347-32-4) is a dual-functionalized thiophene building block featuring a boronic acid for Suzuki-Miyaura cross-coupling and an aldehyde for orthogonal elaboration (imine, hydrazone, or Knoevenagel condensation). Unlike 2-substituted thiophene boronic acids prone to protodeboronation, its 3-substituted regioisomer offers superior stability, reducing excess reagent requirements and improving reaction yields. Essential for constructing conjugated oligomers, polymers, organic dyes, and kinase/GPCR-targeted libraries. Ideal for FRET-based sensors and saccharide recognition probes.

Molecular Formula C5H5BO3S
Molecular Weight 155.97 g/mol
CAS No. 4347-32-4
Cat. No. B112628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-thiopheneboronic acid
CAS4347-32-4
Molecular FormulaC5H5BO3S
Molecular Weight155.97 g/mol
Structural Identifiers
SMILESB(C1=CSC=C1C=O)(O)O
InChIInChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
InChIKeyLVLCWVAVXNPOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-thiopheneboronic acid: Procurement-Grade Heteroaryl Boronic Acid Building Block


3-Formyl-4-thiopheneboronic acid (CAS 4347-32-4), also named (4-formylthiophen-3-yl)boronic acid, is a dual-functionalized thiophene-based boronic acid with the molecular formula C5H5BO3S and a molecular weight of 155.97 g/mol . It is a white to off-white solid with a melting point of 167-193 °C and is typically supplied at a minimum purity of 95% . The compound features both an aldehyde (-CHO) and a boronic acid (-B(OH)2) group on the thiophene ring, making it a versatile reagent primarily for Suzuki-Miyaura cross-coupling reactions, which are foundational for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and advanced materials .

Why 3-Formyl-4-thiopheneboronic acid Cannot Be Replaced by Other Thiophene Boronic Acids


Substituting 3-Formyl-4-thiopheneboronic acid with a generic thiophene boronic acid or a regioisomeric analog is scientifically unjustified. The compound's differentiation is rooted in two critical, quantifiable factors: (1) its unique regioisomeric stability profile, and (2) the orthogonal reactivity of its aldehyde group. Unlike 2-substituted thiophene boronic acids, which are highly prone to protodeboronation (a reaction that cleaves the C-B bond and destroys the coupling partner), 3-substituted thiophene boronic acids are orders of magnitude more stable, directly impacting reaction yields and reagent economy [1]. Furthermore, the formyl group provides a second, chemically distinct reactive handle for sequential synthetic elaboration. This dual-functionalization, positioned at specific, non-interchangeable sites on the thiophene ring, is essential for the synthesis of complex molecular architectures where both a coupling site and a subsequent functionalization point (e.g., for imine, hydrazone, or Knoevenagel condensation) are required .

Quantitative Evidence for 3-Formyl-4-thiopheneboronic acid Differentiation in Scientific Selection


Superior Stability Against Protodeboronation in 3- vs. 2-Substituted Thiophene Boronic Acids

3-Formyl-4-thiopheneboronic acid features a boronic acid group at the 4-position of the thiophene ring, which is equivalent to a 3-substituted thiophene in terms of its electronic environment. This regioisomeric placement confers a significant stability advantage. The protodeboronation rate, a key determinant of shelf-life and coupling efficiency, for thiophene-3-boronic acid is dramatically slower than for thiophene-2-boronic acid. This finding from a foundational study indicates that 2-substituted thiophene boronic acids decompose over 100 times faster under protic conditions, making the 3-substituted isomer (and by extension, 3-Formyl-4-thiopheneboronic acid) a more reliable reagent for demanding synthetic protocols [1].

Protodeboronation Stability Suzuki-Miyaura Coupling

Orthogonal Reactivity: Intact Aldehyde Functionality During Suzuki-Miyaura Cross-Coupling

Unlike many functional groups that are incompatible with palladium catalysis, the aldehyde group in 3-Formyl-4-thiopheneboronic acid is retained during standard Suzuki-Miyaura cross-coupling reactions. This is supported by a study on (5-formylthiophen-2-yl)boronic acid, which demonstrated that the aldehyde function has no major impact on the reactivity of the boronic acid and does not interfere with the coupling process [1]. This is a critical advantage over alternative functional handles that may require protection/deprotection steps. The formyl group enables subsequent condensations, such as imine or hydrazone formation, allowing for the streamlined, multi-step synthesis of complex molecules from a single building block .

Orthogonal Reactivity Aldehyde Sequential Synthesis

Validated Purity and Handling Specifications for Reliable Procurement

The commercial availability of 3-Formyl-4-thiopheneboronic acid is supported by documented purity specifications and handling requirements, which are essential for reproducible research and scalable processes. Vendors such as AK Scientific provide a minimum purity specification of 95% for this compound (CAS 4347-32-4) . The compound is typically stored long-term in a cool, dry place and is sensitive to moisture, requiring handling under an inert atmosphere to prevent the formation of boroxine anhydrides [1]. These established quality parameters allow for direct comparison across suppliers and ensure that the material meets the necessary standards for critical applications.

Purity Quality Control Storage

High-Value Application Scenarios for 3-Formyl-4-thiopheneboronic acid Based on Empirical Evidence


Streamlined Synthesis of Complex Conjugated Materials and Dyes

3-Formyl-4-thiopheneboronic acid is a preferred building block for the construction of conjugated oligomers, polymers, and organic dyes. Its orthogonally reactive aldehyde group, which survives Suzuki-Miyaura cross-coupling, enables a two-step, one-pot sequence: first, coupling to form a biaryl system, followed by aldehyde condensation to install a second chromophore or functional unit. This strategy is more efficient than using a building block that requires a protecting group [1].

Scaffold for Heterocyclic Drug Discovery Programs

In medicinal chemistry, this compound serves as a strategic scaffold for generating libraries of thiophene-based analogs. Its enhanced stability relative to 2-thiopheneboronic acid regioisomers makes it a more reliable partner in high-throughput parallel synthesis, where decomposition of a key reagent can undermine entire reaction arrays [1]. The formyl group is a versatile handle for introducing amine-containing moieties (via reductive amination) or forming heterocycles, which are common in kinase inhibitors and GPCR ligands .

Design of Stimuli-Responsive Materials and Molecular Sensors

The combination of the electron-rich thiophene core and the electron-withdrawing formyl group gives 3-Formyl-4-thiopheneboronic acid interesting optoelectronic properties. It can be incorporated into fluorescent probes and sensors where the boronic acid moiety provides diol-recognition capabilities (e.g., for saccharide sensing), and the formyl group serves as a site for conjugation to biomolecules or surfaces. This dual functionality is essential for developing Förster resonance energy transfer (FRET)-based assays and imaging agents [1].

Process Chemistry: Minimizing Reagent Excess in Large-Scale Couplings

For process chemists scaling up Suzuki-Miyaura reactions, the inherent stability of the 3-substituted thiophene boronic acid class directly translates to economic benefit. While protocols for unstable 2-substituted analogs often require a 10–50% excess of the boronic acid to compensate for protodeboronation losses, the enhanced stability of 3-Formyl-4-thiopheneboronic acid can reduce or eliminate this costly excess, improving the cost-efficiency and sustainability of the manufacturing process [1].

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